2-Butoxyethyl 4-(dimethylamino)benzoate

Description

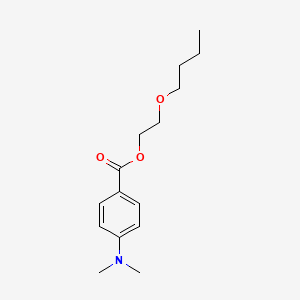

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-5-10-18-11-12-19-15(17)13-6-8-14(9-7-13)16(2)3/h6-9H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAVDLDRAZEFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5070494 | |

| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67362-76-9 | |

| Record name | Butoxyethyl 4-dimethylaminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67362-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067362769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl 4-(dimethylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Butoxyethyl 4-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl 4-(dimethylamino)benzoate, a tertiary amine derivative of p-aminobenzoic acid (PABA), is a compound of significant interest in the fields of polymer chemistry and materials science.[1][2][3] Primarily recognized for its role as a Type II photoinitiator, it is instrumental in initiating photopolymerization reactions upon exposure to ultraviolet (UV) light, typically in conjunction with a co-initiator.[4] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering a foundational understanding for its application in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization and for the design of experimental protocols. These properties dictate its behavior in various systems and are summarized below.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃NO₃ | [1] |

| Molecular Weight | 265.35 g/mol | [1][2] |

| CAS Number | 67362-76-9 | [1] |

| Physical State | Liquid at 20°C | [3] |

| Appearance | Light orange to yellow to green clear liquid | [3] |

| Boiling Point | No experimental data available. Predicted to be high. | |

| Melting Point | Not applicable (liquid at room temperature). | |

| Density (Specific Gravity at 20/20°C) | 1.05 | [3] |

| Refractive Index (n20/D) | 1.54 | [3] |

| Solubility in Water | Insoluble | [3] |

| Synonyms | 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate | [3] |

Spectroscopic Profile

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate ring, the methylene protons of the butoxyethyl group, and the methyl protons of the dimethylamino group. The ¹³C NMR spectrum will similarly display characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ester and ether functionalities.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching vibrations of the ester and ether linkages, and C-H stretching of the aromatic and aliphatic groups.

-

UV-Visible (UV-Vis) Spectroscopy: As a photoinitiator, its UV-Vis absorption profile is of particular interest. Aromatic compounds containing a dimethylamino group and a carbonyl group typically exhibit strong absorption in the UV-A region. For instance, the closely related compound, ethyl 4-(dimethylamino)benzoate, has a maximum absorption (λ_max) at approximately 310 nm in ethanol, which is indicative of the absorption range for this compound.

Application as a Type II Photoinitiator: Mechanism of Action

This compound functions as a Type II photoinitiator, which operates via a bimolecular process. Upon absorption of UV radiation, the photoinitiator is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state does not undergo direct cleavage to form radicals. Instead, it interacts with a hydrogen donor, typically a tertiary amine co-initiator, through a process of hydrogen abstraction or electron transfer. This interaction generates the initiating free radicals that trigger the polymerization of monomers.

The general mechanism can be visualized as follows:

Sources

- 1. scbt.com [scbt.com]

- 2. Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | C15H23NO3 | CID 105420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 67362-76-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate On Esstech, Inc. [catalog.esstechinc.com]

An In-depth Technical Guide to 2-Butoxyethyl 4-(dimethylamino)benzoate: Chemical Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyethyl 4-(dimethylamino)benzoate is an organic compound with potential applications in various fields, including polymer chemistry and as a UV absorber. Its structural similarity to other known photosensitizers and UV filters makes it a molecule of interest for researchers in materials science and photochemistry. This technical guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and a discussion of its potential applications, particularly in areas relevant to drug development and formulation.

Chemical Structure and Properties

This compound, also known by its IUPAC name this compound and CAS number 67362-76-9, is an ester of 4-(dimethylamino)benzoic acid and 2-butoxyethanol.[1][2] The molecule consists of a p-substituted benzene ring with a dimethylamino group and a butoxyethyl ester group.

The chemical structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate | [1][3] |

| CAS Number | 67362-76-9 | [1] |

| Molecular Formula | C15H23NO3 | [1] |

| Molecular Weight | 265.35 g/mol | [1][2] |

| Physical State | Liquid | [4] |

| Appearance | Light orange to yellow to green clear liquid | [4] |

| Solubility | Insoluble in water | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the condensation of 4-(dimethylamino)benzoic acid with 2-butoxyethanol.[5][6] The use of an excess of the alcohol and a strong acid catalyst, such as sulfuric acid, drives the equilibrium towards the formation of the ester product.[5][6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes a reliable method for the synthesis of this compound in a laboratory setting.

Materials:

-

4-(dimethylamino)benzoic acid

-

2-Butoxyethanol (an excess)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-(dimethylamino)benzoic acid and an excess of 2-butoxyethanol (typically 3-5 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% by mole of the carboxylic acid) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reflux time is 1-2 hours.[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Be cautious as this will cause effervescence (CO₂ evolution). Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.

Table 2: Predicted Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (AA'BB' system, ~6.7-7.9 ppm), -OCH₂CH₂O- protons (~3.7-4.4 ppm), -OCH₂(butyl) protons (~3.5 ppm), -N(CH₃)₂ protons (~3.0 ppm), butyl chain protons (~0.9-1.6 ppm). |

| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic carbons (~110-153 ppm), ether and ester carbons (~64-70 ppm), N-methyl carbons (~40 ppm), butyl chain carbons (~14-32 ppm). |

| IR (Infrared) Spectroscopy | Strong C=O stretch (~1715 cm⁻¹), C-O stretches (~1270 and 1100 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹).[7][8] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 265. Key fragment ions corresponding to the loss of the butoxyethyl group and other characteristic cleavages of the ester and dimethylamino functionalities.[9] |

Potential Applications in Research and Development

While specific applications of this compound in drug development are not extensively documented, its chemical structure suggests potential utility in several areas of interest to the pharmaceutical and life sciences industries.

UV Absorber and Photosensitizer

Structurally similar molecules, such as Padimate O (2-ethylhexyl 4-dimethylaminobenzoate), are well-known UVB absorbers used in sunscreen formulations.[5] The 4-(dimethylamino)benzoate chromophore is effective at absorbing UV radiation and dissipating the energy. Therefore, this compound is a candidate for investigation as a UV protective agent in various formulations. Its photophysical properties may also lend it to applications as a photosensitizer in photodynamic therapy research, where a molecule absorbs light and transfers the energy to generate reactive oxygen species that can induce cell death.

Photoinitiator in Polymerization

Esters of 4-(dimethylamino)benzoic acid are known to act as co-initiators in photopolymerization reactions, particularly in dental materials and coatings.[10][11][12] They can participate in photo-induced electron transfer processes to generate free radicals that initiate polymerization. The butoxyethyl group in the target molecule can influence its solubility and compatibility with different polymer systems, making it a potentially valuable component for developing novel photocurable biomaterials or drug delivery systems.

Conclusion

This compound is a readily synthesizable organic compound with a chemical structure that suggests a range of potential applications, particularly in the realm of photochemistry. This guide has provided a detailed protocol for its synthesis via Fischer esterification, along with expected analytical data for its characterization. For researchers and scientists in drug development and materials science, this compound represents an interesting scaffold for the design of new UV absorbers, photosensitizers, and photoinitiators for advanced applications. Further investigation into its photophysical properties and biological activity is warranted to fully explore its potential.

References

-

Benzocaine Synthesis: Fischer Esterification Lab Procedure. (n.d.). Studylib. Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (2025). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. (n.d.). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]

-

Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved January 20, 2026, from [Link]

-

Fischer Esterification Procedure. (n.d.). University of California, Irvine. Retrieved January 20, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 20, 2026, from [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. (1960). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. (2011). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. (2008). American Society for Microbiology. Retrieved January 20, 2026, from [Link]

-

2-Ethylhexyl 4-Dimethylamino Benzoate. (n.d.). Esstechinc.com. Retrieved January 20, 2026, from [Link]

-

Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator. (2023). Queen Mary University of London. Retrieved January 20, 2026, from [Link]

-

Current photo-initiators in dental materials. (n.d.). The Pharma Innovation. Retrieved January 20, 2026, from [Link]

- Method for producing benzoic acid esters. (2011). Google Patents.

-

The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Lab5 procedure esterification. (n.d.). Retrieved January 20, 2026, from [Link]

-

3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. (2020). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

-

2-But-3-enoxyethanol. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Ethyl 4-(dimethylamino)benzoate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2-Butoxyethanol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Ethyl 4-(dimethylamino)benzoate. (n.d.). PhotochemCAD. Retrieved January 20, 2026, from [Link]

-

Step-by-Step Mechanism of Fischer Esterification. (2023, January 8). PSIBERG. Retrieved January 20, 2026, from [Link]

-

Provide the IR spectrum analysis for methyl benzoate. (2022, December 6). Brainly.com. Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Methyl 4-dimethylaminobenzoate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Photostability of substituted 4-diethylaminoazobenzenes. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved January 20, 2026, from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]

-

What does the methyl benzoate IR spectrum reveal?. (n.d.). Proprep. Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved January 20, 2026, from [Link]

-

Method for purification of benzoic acid. (2019). European Patent Office. Retrieved January 20, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

-

Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. studylib.net [studylib.net]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator [qmro.qmul.ac.uk]

- 11. oraljournal.com [oraljournal.com]

- 12. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 2-Butoxyethyl 4-(dimethylamino)benzoate

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Butoxyethyl 4-(dimethylamino)benzoate in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides a detailed framework for experimental determination, and offers insights into predicting its behavior in various solvent systems.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₅H₂₃NO₃ and a molecular weight of 265.35 g/mol .[1] It is also known by synonyms such as 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester and Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate.[2] This compound's structure, featuring a substituted aromatic ring, an ester linkage, and a glycol ether chain, dictates its physicochemical properties, including its solubility profile. While it is known to be insoluble in water, its behavior in a range of organic solvents is a critical parameter for its application in various chemical processes.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 67362-76-9 | [1] |

| Molecular Formula | C₁₅H₂₃NO₃ | [1] |

| Molecular Weight | 265.35 g/mol | [1] |

| Appearance | Light orange to Yellow to Green clear liquid | [2] |

| Purity | >95.0% (GC) | [2] |

| Solubility in Water | Insoluble | [3] |

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of this compound contains several functional groups that influence its solubility:

-

Aromatic Ring and Ester Group: The 4-(dimethylamino)benzoate portion of the molecule is polar. Esters with low molecular weight can engage in hydrogen bonding with water, making them somewhat water-soluble.[4] However, as the carbon chain length increases, their water solubility decreases.

-

Glycol Ether Chain: The 2-butoxyethyl group is derived from 2-butoxyethanol, a glycol ether. Glycol ethers are known for their versatile solvent properties, being soluble in both water and many organic liquids.[3] Specifically, 2-butoxyethanol is miscible with water and soluble in most organic solvents.[5][6]

Given the significant non-polar character of the butyl group and the benzene ring, coupled with the polar ester and dimethylamino groups, this compound is expected to exhibit good solubility in a range of organic solvents, from moderately polar to non-polar.

Experimental Determination of Solubility

A systematic approach is necessary to determine the solubility of this compound in various organic solvents. This can be achieved through both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents.

-

Preparation: Dispense 0.1 mL of this compound into a series of small, dry test tubes.

-

Solvent Addition: To each test tube, add a selected organic solvent in 0.5 mL increments, up to a total of 3 mL.

-

Observation: After each addition, vigorously shake the test tube and observe for complete dissolution.

-

Classification:

-

Soluble: The compound dissolves completely to form a homogeneous solution.

-

Slightly Soluble: A portion of the compound dissolves, but some remains undissolved.

-

Insoluble: The compound does not dissolve.

-

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Butoxyethyl 4-(dimethylamino)benzoate: A Technical Guide

Introduction

2-Butoxyethyl 4-(dimethylamino)benzoate is a compound of interest in various chemical applications, notably as a photoinitiator in polymer chemistry. Its efficacy and reaction kinetics are intrinsically linked to its molecular structure and electronic properties. A thorough spectroscopic analysis is therefore indispensable for its unambiguous identification, purity assessment, and for predicting its behavior in different chemical environments.

This technical guide provides an in-depth overview of the expected spectroscopic signature of this compound, leveraging data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Due to a scarcity of publicly available experimental spectra for this specific compound, this guide will utilize data from the closely related analogue, Ethyl 4-(dimethylamino)benzoate, as a foundational reference. The principles of spectroscopy will then be applied to predict the spectral characteristics of this compound, with a detailed explanation of the expected variations arising from the structural differences.

Molecular Structure and Expected Spectroscopic Features

The key to understanding the spectroscopic data lies in the molecular structure of this compound. The molecule can be deconstructed into three main components: the p-substituted benzene ring, the dimethylamino group, and the butoxyethyl ester group. Each of these components will give rise to characteristic signals in the various spectra.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Reference Data: Ethyl 4-(dimethylamino)benzoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Aromatic protons (ortho to carbonyl) |

| ~6.7 | d | 2H | Aromatic protons (ortho to amino) |

| ~4.3 | q | 2H | -O-CH₂-CH₃ |

| ~3.0 | s | 6H | -N(CH₃)₂ |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹H NMR Spectrum for this compound

The aromatic and dimethylamino regions of the spectrum are expected to be very similar to the ethyl analogue. The primary difference will be in the ester side chain.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 2H | Aromatic protons (ortho to carbonyl) |

| ~6.6 | d | 2H | Aromatic protons (ortho to amino) |

| ~4.4 | t | 2H | -COO-CH₂-CH₂-O- |

| ~3.7 | t | 2H | -COO-CH₂-CH₂-O- |

| ~3.5 | t | 2H | -O-CH₂-(CH₂)₂-CH₃ |

| ~3.0 | s | 6H | -N(CH₃)₂ |

| ~1.6 | m | 2H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~1.4 | m | 2H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -O-(CH₂)₃-CH₃ |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a simple, single-peak solvent signal.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) due to its chemical inertness and its single, sharp resonance peak that is upfield from most organic proton signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Figure 2. Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Reference Data: Ethyl 4-(dimethylamino)benzoate

| Chemical Shift (ppm) | Assignment |

| ~166.0 | C=O (ester carbonyl) |

| ~130.3 | Aromatic C-H (ortho to carbonyl) |

| ~128.5 | Aromatic C (ipso to carbonyl) |

| ~113.0 | Aromatic C-H (ortho to amino) |

| ~150.0 | Aromatic C (ipso to amino) |

| ~60.5 | -O-CH₂-CH₃ |

| ~40.0 | -N(CH₃)₂ |

| ~14.1 | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum for this compound

The aromatic and dimethylamino carbon signals will be largely unchanged. The ester side chain will show additional signals for the butoxyethyl group.

| Predicted Chemical Shift (ppm) | Assignment |

| ~166.5 | C=O (ester carbonyl) |

| ~152.0 | Aromatic C (ipso to amino) |

| ~131.5 | Aromatic C-H (ortho to carbonyl) |

| ~117.0 | Aromatic C (ipso to carbonyl) |

| ~113.5 | Aromatic C-H (ortho to amino) |

| ~70.5 | -O-CH₂-(CH₂)₂-CH₃ |

| ~68.0 | -COO-CH₂-CH₂-O- |

| ~64.0 | -COO-CH₂-CH₂-O- |

| ~40.0 | -N(CH₃)₂ |

| ~31.5 | -O-CH₂-CH₂-CH₂-CH₃ |

| ~19.0 | -O-CH₂-CH₂-CH₂-CH₃ |

| ~13.5 | -O-(CH₂)₃-CH₃ |

Causality Behind Experimental Choices:

-

Broadband Proton Decoupling: This technique is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. This enhances the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

-

Data Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: The FID is Fourier transformed and the spectrum is phase corrected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1710 | Strong | C=O stretching (ester) |

| ~1600, ~1500 | Medium | C=C stretching (aromatic) |

| ~1270 | Strong | C-O stretching (ester) |

| ~1160 | Strong | C-N stretching |

| ~1100 | Strong | C-O-C stretching (ether) |

Causality Behind Experimental Choices:

-

Sample Preparation: For a liquid sample, a thin film between two salt (NaCl or KBr) plates is a simple and effective method. For a solid, a KBr pellet or a Nujol mull can be used.

-

Background Scan: A background spectrum of the empty sample compartment is taken to subtract the contribution of atmospheric CO₂ and water vapor from the sample spectrum.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film): Place a drop of the liquid sample on a salt plate and cover with a second salt plate.

-

Background Scan: Place the salt plates (if used) in the spectrometer and run a background scan.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 3. Workflow for IR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Reference Data: Ethyl 4-(dimethylamino)benzoate

The UV-Vis spectrum of Ethyl 4-(dimethylamino)benzoate in ethanol typically shows a strong absorption maximum (λ_max) around 310 nm.[1] This absorption is attributed to the π → π* transition of the conjugated system, which includes the benzene ring, the carbonyl group, and the nitrogen lone pair of the dimethylamino group.

Predicted UV-Vis Spectrum for this compound

The chromophore (the part of the molecule that absorbs UV-Vis light) in this compound is identical to that of Ethyl 4-(dimethylamino)benzoate. Therefore, the UV-Vis spectrum is expected to be very similar.

| Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~310 | High | π → π* |

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region of interest and can dissolve a wide range of organic compounds.

-

Concentration: The sample concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Figure 4. Workflow for UV-Vis Spectroscopy.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging the well-established data of its close structural analog, Ethyl 4-(dimethylamino)benzoate, and applying fundamental spectroscopic principles, we have outlined the expected NMR, IR, and UV-Vis spectra. This information is crucial for researchers and scientists working with this compound, enabling them to confirm its identity, assess its purity, and understand its electronic properties. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification is always the gold standard in chemical analysis.

References

-

Taniguchi, M.; Lindsey, J. S. Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochem. Photobiol.2018 , 94, 290–327. [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of 2-Butoxyethyl 4-(dimethylamino)benzoate

Introduction: The Analytical Imperative for 2-Butoxyethyl 4-(dimethylamino)benzoate

This compound, a significant organic compound, finds applications in various chemical syntheses and formulations. Its efficacy and safety are intrinsically linked to its purity. This guide provides a comprehensive framework for the purity analysis of this compound, addressing the core requirements of researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, establish self-validating analytical systems, and ground our protocols in established scientific principles.

The molecular structure of this compound, with its ester and tertiary amine functionalities, presents a unique analytical challenge. A robust purity analysis must not only quantify the main component but also identify and quantify any process-related impurities and degradation products.

Anticipating the Impurity Profile: A Synthesis-Based Approach

A logical first step in developing a purity analysis method is to consider the potential impurities arising from the synthesis of this compound. A common synthetic route is the esterification of 4-(dimethylamino)benzoic acid with 2-butoxyethanol.

Based on this, potential impurities could include:

-

Starting Materials: Unreacted 4-(dimethylamino)benzoic acid and 2-butoxyethanol.

-

By-products: Products of side reactions, such as the dehydration of 2-butoxyethanol.

-

Degradation Products: Hydrolysis of the ester bond, leading back to the starting materials.

The following diagram illustrates the logical flow for identifying potential impurities:

An In-depth Technical Guide to the Photochemical Applications of 2-Butoxyethyl 4-(dimethylamino)benzoate

Introduction: The Catalyst of Light-Induced Transformation

In the realm of photochemistry, the precise control over light-induced reactions is paramount. Ultraviolet (UV) curing, a process that utilizes light to rapidly convert a liquid formulation into a solid material, stands as a cornerstone of modern manufacturing in sectors ranging from protective coatings and printing inks to advanced adhesives and biomedical devices.[1][2][3] At the heart of this technology lies the photoinitiator system, a carefully selected combination of molecules that absorb light energy and initiate a cascade of chemical reactions, typically polymerization.[4] This guide delves into the multifaceted role of a key component in many such systems: 2-Butoxyethyl 4-(dimethylamino)benzoate, a tertiary amine co-initiator that significantly enhances the efficiency and completeness of photopolymerization.

This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles, mechanisms of action, and practical applications of this compound. We will explore its synergistic relationship with photoinitiators, its crucial role in overcoming common challenges in free-radical polymerization, and provide detailed experimental frameworks for its effective utilization.

Part 1: The Fundamentals of Photoinitiation Systems

Photopolymerization is initiated by molecules known as photoinitiators, which can be broadly classified into two categories based on their mechanism of generating reactive species upon light absorption.[5]

-

Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon absorbing UV light, directly generating two free radicals.[4]

-

Type II Photoinitiators (Abstraction Type): These photoinitiators, upon excitation by light, do not cleave themselves. Instead, they enter an excited triplet state and then abstract a hydrogen atom from a synergist or co-initiator molecule to generate the initiating radicals.[4][5][6]

This compound functions as a co-initiator , specifically designed to work in tandem with Type II photoinitiators such as benzophenones and thioxanthones.[7][8] These amine synergists are indispensable for the efficient function of Type II systems for two primary reasons: they are the source of the initiating free radical, and they play a vital role in mitigating oxygen inhibition.[7]

Part 2: Profile of this compound

This compound is a tertiary amine benzoate ester with a molecular structure optimized for its role as a photochemical synergist.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 67362-76-9 | [9][10] |

| Molecular Formula | C₁₅H₂₃NO₃ | [10][11] |

| Molecular Weight | 265.35 g/mol | [10][12] |

| Physical State | Liquid | |

| Synonyms | 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate | [13] |

A related and widely studied compound is 2-Ethylhexyl 4-(dimethylamino)benzoate (EHA or Padimate O), which shares a similar core structure and photochemical behavior.[8][14][15] Data and insights from studies on EHA are often transferable and provide a valuable framework for understanding the applications of its butoxyethyl counterpart.

Part 3: Photochemical Mechanism of Action

The efficacy of this compound stems from its interaction with an excited state photoinitiator, typically through a bimolecular reaction.[5]

1. Light Absorption and Excitation: A Type II photoinitiator (PI), such as benzophenone, absorbs UV radiation (typically in the 250-420 nm range), promoting it from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[1][3]

2. Hydrogen Abstraction and Radical Formation: The excited triplet state photoinitiator (PI (T₁)) is a potent oxidizing agent and readily abstracts a hydrogen atom from the tertiary amine co-initiator, specifically from the carbon atom alpha to the nitrogen. This electron transfer and subsequent proton transfer results in the formation of two radicals: an α-amino radical derived from the co-initiator and a ketyl radical from the photoinitiator.[7]

Caption: Mechanism of oxygen inhibition and mitigation by amine co-initiators.

Part 4: Applications in Photochemistry

The unique properties of this compound make it a versatile and highly effective co-initiator in a variety of UV-curable formulations. [7]

UV Curable Coatings and Inks

This is the largest area of application. In formulations for wood varnishes, decorative coatings for metals, and printing inks, rapid and complete curing is essential. [2][7]The inclusion of an amine synergist promotes a thorough surface cure, resulting in coatings with high gloss, scratch resistance, and excellent adhesion. [2][7][8] Typical Formulation Components:

| Component | Function | Typical Concentration (wt%) |

| Oligomer | Provides the primary backbone and properties of the cured film (e.g., epoxy acrylate, urethane acrylate). | 30 - 70% |

| Monomer | A reactive diluent that controls viscosity and crosslink density (e.g., tripropylene glycol diacrylate). | 20 - 60% |

| Type II Photoinitiator | Absorbs UV light and initiates the reaction (e.g., Benzophenone). | 1 - 5% |

| This compound | Co-initiator/Synergist. | 2 - 10% |

| Additives | Modify surface properties, flow, etc. (e.g., leveling agents, pigments). | 0.1 - 5% |

Experimental Protocol: UV Curing of a Clear Acrylate Coating

Objective: To prepare and cure a simple UV-curable clear coat to evaluate the effectiveness of the photoinitiator system.

Materials:

-

Urethane Acrylate Oligomer

-

Tripropylene Glycol Diacrylate (TPGDA) Monomer

-

Benzophenone (Photoinitiator)

-

This compound (Co-initiator)

-

Glass or metal substrate

-

Film applicator (e.g., wire-wound bar)

-

Medium-pressure mercury UV lamp system with conveyor

Methodology:

-

Formulation Preparation: In a light-blocking container, combine the components according to the desired weight percentages (e.g., 50% Urethane Acrylate, 42% TPGDA, 4% Benzophenone, 4% this compound).

-

Mixing: Gently mix the components using a magnetic stirrer or mechanical mixer at low speed until a homogenous, clear liquid is obtained. Avoid introducing air bubbles.

-

Application: Apply the formulation onto the substrate using a film applicator to achieve a consistent film thickness (e.g., 25 µm).

-

UV Curing: Place the coated substrate on the conveyor belt of the UV curing system. Expose the film to UV radiation. The required UV dose (mJ/cm²) and intensity (mW/cm²) will depend on the formulation and lamp system. A typical starting point might be a belt speed that delivers a dose of 500 mJ/cm².

-

Evaluation:

-

Surface Cure: Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface will not show any fiber transfer.

-

Solvent Resistance: Perform a methyl ethyl ketone (MEK) rub test. Count the number of double rubs with an MEK-soaked cloth required to break through the coating. A higher number indicates a more thorough cure.

-

Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359.

-

Caption: Experimental workflow for UV curing a coating.

UV-Curable Adhesives

In adhesive applications, the ability to rapidly create strong bonds is a significant advantage. [2][7]UV-curable adhesives using amine synergists allow for on-demand curing, providing virtually unlimited working time before light exposure. The mitigation of oxygen inhibition is particularly important for bonding transparent substrates where the adhesive may be exposed to air at the bond line.

Dental Composites

Aromatic tertiary amines are commonly used as co-initiators in dental resin composites, which are cured using visible blue light (around 470 nm). [5][6]In these systems, a different sensitizer, typically camphorquinone (CQ), is used instead of a UV photoinitiator. [16]The mechanism remains analogous: the light-excited CQ abstracts a hydrogen from the amine co-initiator to generate the polymerizing radicals. [5]While effective, the use of amine co-initiators in this field has raised some concerns about potential cytotoxicity and long-term color stability (yellowing) of the dental restoration, leading to ongoing research into alternative co-initiator systems. [5][6][16]

Part 5: Safety and Regulatory Considerations

As with all chemical compounds, proper handling and awareness of potential hazards are essential.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [13]Avoid inhalation, ingestion, and skin contact. * Toxicology: The compound is listed as harmful if swallowed, in contact with skin, or if inhaled. [13]* Regulatory Landscape: It is important to note that related amine synergists, specifically Ethyl-4-(dimethylamino)benzoate (EDB) and 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA), have been reclassified by the European Chemicals Agency (ECHA) as Reprotoxin 1B. This classification places significant restrictions on their use in certain applications, particularly in consumer products and food packaging. While this compound does not currently share this classification, the regulatory landscape for amine synergists is evolving, and users should stay informed of the latest regional regulations.

Conclusion: A Versatile Tool in the Photochemist's Arsenal

This compound is a highly effective and versatile tertiary amine co-initiator that plays a critical role in modern photopolymerization technology. Its ability to act as a synergist for Type II photoinitiators, generating initiating free radicals through hydrogen abstraction, is fundamental to its function. Crucially, its capacity to mitigate oxygen inhibition ensures the rapid and complete cure of coatings, inks, and adhesives, leading to high-performance materials. While its application extends into specialized fields like dental composites, ongoing research and regulatory scrutiny necessitate a careful and informed approach to its use. For the researcher and development professional, a thorough understanding of its photochemical mechanisms and practical handling provides the foundation for innovating the next generation of light-curable materials.

References

-

How Does UV Curing Work? The Chemical Reactions Behind It. (n.d.). IGM Resins. Retrieved January 20, 2026, from [Link]

-

The Role of Photoinitiators in UV Curing. (2025, January 6). Guangdong Lencolo New Material Co., LTD. Retrieved January 20, 2026, from [Link]

-

Boosting Efficiency: The Role of 2-(Dimethylamino)ethyl Benzoate in UV-Curable Formulations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 20, 2026, from [Link]

-

The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021, February 2). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Tertiary amine catalyzed photo-induced controlled radical polymerization of methacrylates. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate. (n.d.). Esstech, Inc.. Retrieved January 20, 2026, from [Link]

-

Synthesis and characterization of aliphatic amine co-initiator with different chain length for photopolymerization of dimethacrylate. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Photoinitiators for Medical Applications—The Latest Advances. (2024, August 17). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

This compound, 25g, Each. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]

-

Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

2-[4-(Dimethylamino)butoxy]ethyl benzoate | C15H23NO3 | CID 69719813. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | C15H23NO3 | CID 101339. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Ethyl 2-(dimethylamino)benzoate | C11H15NO2 | CID 596366. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2-ethylhexyl 4-(dimethylamino)benzoate (Photoinitiator EHA), CAS 21245-02-3. (2018, May 17). LookChem. Retrieved January 20, 2026, from [Link]

-

Photoinitiator selection to advance the UV curing industry in an uncertain world. (2020, March 11). RadTech. Retrieved January 20, 2026, from [Link]

Sources

- 1. en.uvlight-uv.com [en.uvlight-uv.com]

- 2. uychem.com [uychem.com]

- 3. liftchem.com [liftchem.com]

- 4. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate On Esstech, Inc. [catalog.esstechinc.com]

- 9. calpaclab.com [calpaclab.com]

- 10. scbt.com [scbt.com]

- 11. 2-[4-(Dimethylamino)butoxy]ethyl benzoate | C15H23NO3 | CID 69719813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | C15H23NO3 | CID 105420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 67362-76-9 | TCI EUROPE N.V. [tcichemicals.com]

- 14. 2-Ethylhexyl 4-(dimethylamino)benzoate 98 21245-02-3 [sigmaaldrich.com]

- 15. 2-ethylhexyl 4-(dimethylamino)benzoate (Photoinitiator EHA), CAS 21245-02-3 [sellchems.com]

- 16. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Butoxyethyl 4-(dimethylamino)benzoate as a Co-initiator in Photopolymerization Systems

Abstract

This technical guide provides a comprehensive overview of 2-Butoxyethyl 4-(dimethylamino)benzoate, detailing its critical role not as a primary photoinitiator, but as a highly efficient amine synergist or co-initiator in Norrish Type II photopolymerization systems. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and application of light-curable resins. We will explore the fundamental photochemical mechanisms, present key physicochemical properties, and provide a detailed, field-proven experimental protocol for its application. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction: Redefining the Role of this compound

In the field of photopolymerization, the precise function of each component within a formulation is paramount. While often broadly categorized, it is crucial to distinguish between a photoinitiator—the molecule that directly absorbs photons to initiate polymerization—and a co-initiator or synergist, which participates in the generation of reactive species. This compound, a tertiary amine derivative, falls decisively into the latter category. Its primary function is to act as a hydrogen donor in conjunction with a Norrish Type II photoinitiator, such as benzophenone or camphorquinone.[1] This synergistic relationship is fundamental to overcoming oxygen inhibition and achieving efficient polymerization, particularly in acrylate and methacrylate-based systems.[1][2] This guide will elucidate the chemistry and practical application of this compound in its correct and most effective capacity.

The Photochemical Mechanism: A Synergistic Partnership

Norrish Type II photoinitiation is a bimolecular process that relies on the interaction between an excited photoinitiator and a synergist.[3] The process, illustrated below, can be dissected into several key steps:

-

Photoexcitation: The primary photoinitiator (e.g., Benzophenone) absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the amine co-initiator, this compound. This step is crucial and results in the formation of two radical species.

-

Initiation: The newly formed α-aminoalkyl radical is a highly reactive species that initiates the polymerization of monomers (e.g., acrylates). The ketyl radical formed from the photoinitiator is less reactive and typically does not initiate polymerization, but may participate in termination reactions.

This mechanism highlights the indispensable role of the amine co-initiator in generating the primary initiating radicals.

Caption: Mechanism of Type II photopolymerization with an amine co-initiator.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for formulation development.

| Property | Value | Source |

| CAS Number | 67362-76-9 | [1] |

| Molecular Formula | C₁₅H₂₃NO₃ | [1][4] |

| Molecular Weight | 265.35 g/mol | [1][4] |

| Appearance | Light orange to yellow to green clear liquid | TCI Chemicals |

| Purity | >95.0% (GC) | TCI Chemicals |

| Synonyms | 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate | |

| Solubility | Soluble in most monomers, oligomers, and pre-polymers; insoluble in water. | Inferred from similar compounds |

| Absorption Peak (λmax) | Approx. 310 nm | Inferred from similar compounds[5] |

Experimental Protocol: UV Curing of an Acrylate Formulation

This section provides a detailed, step-by-step methodology for a typical UV curing process utilizing this compound as a co-initiator. This protocol is designed to be a self-validating system, with clear steps for preparation, curing, and analysis.

Materials and Reagents

-

Monomer: Trimethylolpropane triacrylate (TMPTA)

-

Photoinitiator: Benzophenone (BP)

-

Co-initiator: this compound

-

Solvent (for cleaning): Isopropanol

-

Substrate: Glass slides or aluminum pans

Formulation Preparation

-

In a light-protected vessel, combine the components in the following weight percentages:

-

Trimethylolpropane triacrylate (TMPTA): 95%

-

Benzophenone (BP): 3%

-

This compound: 2%

-

-

Gently stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous. Avoid vigorous stirring to prevent the introduction of air bubbles.

Curing Procedure

-

Apply a thin film of the formulation onto the substrate using a film applicator or a pipette to a controlled thickness (e.g., 50 µm).

-

Place the coated substrate under a medium-pressure mercury UV lamp.

-

Expose the sample to UV radiation. The required dose will depend on the lamp intensity and the specific formulation but a typical starting point is 500-1000 mJ/cm².

-

After exposure, the film should be tack-free, indicating successful curing.

Analysis of Curing Efficiency: Degree of Conversion (DC%) by FTIR Spectroscopy

The degree of conversion is a critical parameter for evaluating the efficiency of the photopolymerization process. It can be determined by Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate C=C double bond absorption peak.[6][7][8][9][10]

-

Record the spectrum of the uncured liquid resin: Place a small drop of the liquid formulation between two KBr pellets. Record the FTIR spectrum.

-

Record the spectrum of the cured polymer film: After UV curing, carefully scrape off a small amount of the cured polymer, grind it into a fine powder, and prepare a KBr pellet. Alternatively, if the film is thin enough, it can be analyzed directly. Record the FTIR spectrum.

-

Calculate the Degree of Conversion (DC%): The DC% is calculated from the change in the ratio of the absorbance of the aliphatic C=C peak (at approximately 1638 cm⁻¹) to an internal reference peak that does not change during polymerization (e.g., the C=O ester peak at around 1720 cm⁻¹).

The formula for calculating DC% is:

DC% = [1 - ( (Abs C=C / Abs C=O)cured / (Abs C=C / Abs C=O)uncured )] * 100

Caption: Experimental workflow for UV curing and analysis.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is imperative to handle this chemical in a well-ventilated area, such as a fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, should be worn at all times.[3] In case of contact with skin, wash immediately with plenty of water.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][6]

Conclusion

This compound is a highly effective amine synergist for Norrish Type II photopolymerization systems. Its role as a co-initiator is critical for the efficient generation of free radicals, leading to rapid and complete curing of acrylate and methacrylate formulations. By understanding its photochemical mechanism and utilizing it in well-designed formulations, researchers can achieve high-performance photopolymers for a wide range of applications. This guide has provided the foundational knowledge and a practical experimental framework to facilitate the successful application of this versatile co-initiator.

References

-

PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. Retrieved from [Link]

-

RadTech Europe. (2013, October 13). Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings. Retrieved from [Link]

-

UL Prospector. (2021, April 2). Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. Retrieved from [Link]

-

Esstech, Inc. (n.d.). Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate. Retrieved from [Link]

-

ResearchGate. (2008). Photopolymerization of 2-(dimethylaminoethyl)methacrylate induced by diacetoxyiodobenzene and bis(trifluoroacetoxy) iodobenzene. Retrieved from [Link]

-

ResearchGate. (2018). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Retrieved from [Link]

-

SciSpace. (2000). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Retrieved from [Link]

-

Hampford Research Inc. (n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]

-

The Journal of Contemporary Dental Practice. (2012). Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis. Retrieved from [Link]

-

PubMed Central. (2022, August 25). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). Retrieved from [Link]

Sources

- 1. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]

- 2. ulprospector.com [ulprospector.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pcimag.com [pcimag.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. thejcdp.com [thejcdp.com]

- 10. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Role of 2-Butoxyethyl 4-(dimethylamino)benzoate in the UV Curing of Polymers: Application Notes and Protocols

Introduction

The field of ultraviolet (UV) curing has revolutionized the development and application of polymeric materials across a spectrum of industries, from advanced coatings and inks to biomedical devices and 3D printing. The precision, speed, and energy efficiency of this technology are largely governed by the photoinitiating system, a critical component that converts light energy into chemical energy to drive polymerization. This guide provides an in-depth technical overview of 2-Butoxyethyl 4-(dimethylamino)benzoate, a key amine synergist, and its application in UV curing formulations. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into optimizing curing performance.

Understanding the Mechanism: The Synergy of Norrish Type II Photoinitiation

This compound, also known as ethylene glycol monobutyl ether 4-(dimethylamino)benzoate, functions as a co-initiator, or synergist, in Norrish Type II photoinitiation systems. Unlike Type I photoinitiators that undergo direct cleavage upon UV exposure to form free radicals, Type II photoinitiators require a hydrogen donor to generate the initiating species. This is where this compound plays a crucial role.

The process can be broken down into the following key steps:

-

Photoexcitation: A Norrish Type II photoinitiator (PI), such as benzophenone or a thioxanthone derivative, absorbs UV radiation, promoting it to an excited singlet state (¹PI*).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (³PI*).

-

Hydrogen Abstraction: The excited triplet-state photoinitiator abstracts a hydrogen atom from the tertiary amine group of this compound. This is the critical synergistic interaction.

-

Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical from the photoinitiator and a highly reactive alkylamino radical from the this compound molecule.

-

Polymerization Initiation: The alkylamino radical is the primary species that initiates the polymerization of monomers and oligomers, such as acrylates, by attacking their carbon-carbon double bonds and propagating the polymer chain.

A significant advantage of using an amine co-initiator like this compound is its ability to mitigate oxygen inhibition. Oxygen present in the curing environment can scavenge free radicals, leading to incomplete surface cure and a tacky finish. The alkylamino radicals generated from the amine synergist can react with and consume dissolved oxygen, thereby allowing the polymerization to proceed efficiently at the surface.

UV Curing and Performance Evaluation

This protocol describes the application, curing, and basic characterization of the formulated coating.

Equipment:

-

Film Applicator (e.g., bar coater)

-

Substrate (e.g., glass panels, plastic sheets)

-

UV Curing System (e.g., conveyorized mercury lamp or UV-LED system)

-

Radiometer

-

Pencil Hardness Tester

-

Cross-hatch Adhesion Tester

Procedure:

-

Application: Apply the formulated coating to the substrate using a film applicator to achieve a consistent film thickness (e.g., 25-50 µm).

-

Curing: Pass the coated substrate through the UV curing system.

-

UV Source: Medium-pressure mercury lamp.

-

UV Intensity: Measure the intensity at the substrate surface using a radiometer (e.g., 500 mW/cm²).

-

UV Dose: Control the dose by adjusting the conveyor belt speed (e.g., start with a dose of 500 mJ/cm²).

-

-

Surface Cure Assessment: Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface indicates a good surface cure.

-

Solvent Rub Test: After the film has cooled, perform a solvent rub test (e.g., with methyl ethyl ketone - MEK) to assess the degree of crosslinking. Record the number of double rubs required to break through the coating.

-

Pencil Hardness: Determine the pencil hardness of the cured film according to ASTM D3363.

-

Adhesion: Evaluate the adhesion of the coating to the substrate using a cross-hatch adhesion test according to ASTM D3359.

Data Interpretation and Troubleshooting

| Observation | Potential Cause | Suggested Action |

| Tacky Surface | Insufficient surface cure due to oxygen inhibition. | Increase the concentration of this compound. Increase UV intensity or dose. Ensure the UV lamp has sufficient output in the shorter wavelength range. |

| Poor Through-Cure | Insufficient UV dose at the bottom of the film. Photoinitiator concentration is too high, leading to a "shielding" effect. | Increase the UV dose by slowing the conveyor speed. Optimize the photoinitiator concentration (a ladder study may be required). |

| Yellowing | High concentration of amine co-initiator. High UV dose. | Reduce the concentration of this compound. Optimize the UV dose to the minimum required for a full cure. |

| Poor Adhesion | Incomplete cure at the substrate interface. High shrinkage stress. | Optimize the UV dose. Consider the use of adhesion promoters in the formulation. Evaluate different reactive diluents to manage shrinkage. |

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). [1]It may be harmful if swallowed, in contact with skin, or if inhaled. [1]Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. [1]Work should be conducted in a well-ventilated area. [2]

Conclusion

This compound is a highly effective amine synergist for UV curing applications utilizing Norrish Type II photoinitiators. Its primary role in hydrogen donation to the excited photoinitiator leads to the efficient generation of polymerizing radicals and, crucially, helps to overcome oxygen inhibition at the coating's surface. By carefully optimizing its concentration in conjunction with the photoinitiator and curing parameters, researchers and formulators can achieve rapid, tack-free curing and develop high-performance polymeric materials. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound in the dynamic field of UV curing.

References

-

Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]

-

Wikipedia. (2023). Norrish reaction. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]

-

ResearchGate. (2025). A) Photoinitiating mechanisms of Norrish type I and Norrish type II.... Retrieved from [Link]

- Google Patents. (n.d.). WO2021074363A1 - Amine co-initiator mixture.

-

Anyang General Chemical Co., Ltd. (2020). Applications of Photoinitiator EDB. Retrieved from [Link]

-

Esstech, Inc. (n.d.). Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate. Retrieved from [Link]

-

RadTech. (n.d.). Effect of Tertiary Amine on the Curing Rate of UV-curable Ink. Retrieved from [Link]

-

CONICET. (2008). Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. Retrieved from [Link]

-

ResearchGate. (2025). Review of basic chemistry of UV-curing technology. Retrieved from [Link]

-

Behr Process Corp. (2023). SDS US. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Use of 2-Butoxyethyl 4-(dimethylamino)benzoate

Abstract

This document provides a comprehensive guide for the dissolution and application of 2-Butoxyethyl 4-(dimethylamino)benzoate (CAS 67362-76-9), a tertiary amine synergist crucial for photochemically initiated polymerization reactions. Primarily intended for researchers, scientists, and professionals in drug development and material science, these protocols detail the compound's physicochemical properties, outline safe handling procedures, provide validated methods for preparing solutions in common laboratory solvents, and explain its mechanistic role in photopolymerization. By grounding these protocols in established chemical principles, this guide aims to ensure experimental reproducibility and safety.

Introduction: Understanding the Role of Amine Synergists

This compound is an organic compound that functions as a co-initiator or synergist, particularly in photopolymerization systems that utilize Norrish Type II photoinitiators.[1] These systems are fundamental in applications ranging from dental composites and 3D printing to the synthesis of novel biomaterials and drug delivery matrices.

Unlike Type I photoinitiators that undergo direct unimolecular cleavage upon irradiation to form free radicals, Type II photoinitiators require a hydrogen donor to generate the initiating species.[1] This is where this compound plays a critical role. Upon UV irradiation, the Type II photoinitiator (e.g., benzophenone) is promoted to an excited triplet state. In this energized state, it abstracts a hydrogen atom from the tertiary amine of the synergist. This bimolecular reaction generates a reactive alkylamino radical, which is highly efficient at initiating the polymerization of monomers like acrylates, and a ketyl radical which is less reactive.[2][3]

A secondary, yet vital, function of tertiary amines in these systems is the mitigation of oxygen inhibition.[4] Molecular oxygen is a potent inhibitor of free-radical polymerization, as it can scavenge and deactivate the initiating radicals to form unreactive peroxy radicals. The alkylamino radicals generated from the amine synergist can react with and consume dissolved oxygen, thereby protecting the polymerization process and ensuring more complete and rapid curing, especially at the surface.[2][4]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its safe and effective use.

| Property | Value | Source(s) |

| CAS Number | 67362-76-9 | [5][6] |

| Molecular Formula | C₁₅H₂₃NO₃ | [5] |

| Molecular Weight | 265.35 g/mol | [5] |

| Physical State | Light orange to yellow clear liquid | TCI |

| Water Solubility | Insoluble | TCI |

| Storage | Recommended in a cool, dark place (<15°C) | TCI |

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: All handling and dissolution procedures must be performed in a certified chemical fume hood or a well-ventilated area to avoid inhalation of vapors.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Dissolution Protocols for Experimental Use

Given that this compound is a liquid and is insoluble in water, organic solvents are required for the preparation of stock solutions. The choice of solvent will depend on the specific experimental requirements, such as compatibility with other reagents and the desired polarity of the final solution.

Recommended Solvents

Based on the chemical structure (benzoate ester) and physical state (oily liquid), the following common laboratory solvents are recommended for dissolution.

| Solvent | Polarity | Notes |

| Acetone | Polar aprotic | High volatility. Excellent for initial dissolution and as a solvent for many common monomers and polymers. |

| Ethanol (EtOH) | Polar protic | Good general-purpose solvent. Miscible with water, which may be useful for subsequent dilutions in aqueous-organic mixtures. |

| Isopropanol (IPA) | Polar protic | Similar to ethanol but less volatile. Commonly used for cleaning and as a solvent in many formulations. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High boiling point and excellent solvating power. Useful for biological assays but can be difficult to remove. |

Protocol for Preparing a 100 mM Stock Solution

This protocol provides a general method for preparing a standardized stock solution, which can then be diluted for various experimental needs. Typical concentrations for photoinitiators and synergists in final formulations range from 0.5% to 5% by weight, which corresponds to a wide molar range depending on the formulation density.[8] A 100 mM stock solution provides a convenient starting point for optimization studies.

Materials:

-

This compound

-

Anhydrous solvent of choice (Acetone, Ethanol, Isopropanol, or DMSO)

-